7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
Description
Properties
IUPAC Name |
7-methoxy-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-7-2-3-8-9(6-7)11-5-4-10(13)12-8/h2-3,6,11H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKQUQLHTDKRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32900-19-9 | |
| Record name | 7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with ethyl chloroformate to form an intermediate, which is then cyclized using a base such as sodium hydride to yield the desired diazepinone structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the diazepinone ring, potentially converting it to a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzodiazepinone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex benzodiazepine derivatives, which are of interest for their diverse pharmacological activities.
Biology: In biological research, this compound can be used to study the structure-activity relationships of benzodiazepines and their interactions with biological targets such as GABA receptors.
Medicine: While not a common therapeutic agent itself, derivatives of this compound are explored for potential use in treating anxiety, insomnia, and other neurological disorders.
Industry: In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various benzodiazepine-based drugs.
Mechanism of Action
The mechanism of action of 7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
Key Comparisons:
- Methoxy vs. Halogen Substituents: The methoxy group (electron-donating) enhances solubility and may reduce metabolic degradation compared to electron-withdrawing groups like Cl or NO₂. Bz-423’s chloro substituent contributes to its pro-apoptotic activity by increasing electrophilicity, while methylclonazepam’s nitro group enhances GABA receptor binding .
- Bromine vs. Methoxy : Bromine’s larger atomic radius and polarizability may improve binding affinity in certain targets but reduce solubility compared to methoxy .
Ring System Variations
- 1,4-Diazepine vs. 1,5-Diazepine : The target compound’s 1,4-diazepine core contrasts with 1,5-diazepine derivatives (e.g., compound 6 in ). The latter’s expanded ring alters conformational flexibility, impacting target selectivity. For example, 1,5-benzodiazepines show enhanced anticancer activity in diastereoselective syntheses .
Stereochemical Considerations
Enantioselective synthesis of chloro-substituted analogs (e.g., (5S)-7-chloro derivatives in ) demonstrates that stereochemistry significantly impacts biological activity. For instance, enantiomeric excess (e.e. 97%) correlates with enhanced receptor binding . The methoxy group’s orientation in the target compound may similarly influence chiral interactions.
Pharmacological Profiles
- Apoptosis Modulation : Bz-423’s chloro and hydroxyphenyl groups enable superoxide generation in mitochondria, a mechanism absent in methoxy analogs .
- CNS Activity : Methylclonazepam’s nitro group confers potent GABAergic effects, whereas methoxy derivatives might exhibit milder sedation due to reduced electron withdrawal .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Activities
| Compound | Target/Mechanism | Activity | |
|---|---|---|---|
| Bz-423 | F0F1-ATPase → ROS → Apoptosis | EC₅₀ = 50 nM (lymphocytes) | |
| Methylclonazepam | GABA-A receptor | Anxiolytic (low nM affinity) |
Biological Activity
7-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, a compound belonging to the benzodiazepine family, has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structure of this compound allows it to interact with various biological targets, leading to potential therapeutic applications.
- Molecular Formula: C10H12N2O2
- Molecular Weight: 192.21 g/mol
- CAS Number: 32900-19-9
1. Cytotoxicity
Recent studies have demonstrated that benzodiazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study synthesized a series of benzodiazepine analogs and evaluated their cytotoxicity using the Sulforhodamine B (SRB) assay. Among these compounds, certain derivatives displayed IC50 values below 60 µM against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines, indicating promising anti-cancer properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9 | HCT-116 | 16.19 ± 1.35 |
| Compound 9 | MCF-7 | 17.16 ± 1.54 |
| Other Compounds | Various | < 60.00 |
2. Cholinesterase Inhibition
The potential of benzodiazepines as cholinesterase inhibitors has also been explored, particularly in the context of neurodegenerative diseases like Alzheimer's. A study on spiro indolin-1,2-diazepines indicated that modifications to the benzodiazepine structure could enhance cholinesterase inhibitory activity . This suggests that 7-methoxy derivatives may also possess similar properties, warranting further investigation.
Case Studies and Research Findings
Several research efforts have focused on synthesizing and evaluating the biological activities of benzodiazepine derivatives:
- Study on Cytotoxic Activity: A series of new 4-ethyl-1H-benzo[b][1,4]diazepin-2(3H)-ones were synthesized and tested for cytotoxicity against cancer cell lines. The findings highlighted the importance of structural modifications in enhancing biological activity .
- Cholinesterase Inhibition Study: A novel series of spiro indolin-1,2-diazepine derivatives were designed and screened for their cholinesterase inhibitory activities, revealing varying degrees of effectiveness which could be extrapolated to other benzodiazepine derivatives .
Q & A
Q. What are the standard synthetic routes for 7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one?
The synthesis typically involves cyclization of substituted phenylacetic acid derivatives under acidic conditions. A common method uses a methoxy-substituted precursor reacted with a strong acid catalyst (e.g., HCl or H₂SO₄) in solvents like toluene or acetic acid. Key steps include:
- Precursor preparation : Methoxy-substituted aniline derivatives are condensed with carbonyl-containing intermediates.
- Cyclization : Acid-catalyzed intramolecular cyclization forms the diazepine ring.
- Purification : Recrystallization or column chromatography ensures ≥95% purity .
Q. How can researchers characterize the compound’s stability under experimental conditions?
Stability studies should evaluate:
- pH sensitivity : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours, monitoring degradation via HPLC.
- Thermal stability : Perform thermogravimetric analysis (TGA) at 25–150°C and assess decomposition products using GC-MS.
- Light sensitivity : Expose to UV (254 nm) and visible light for 48 hours, comparing pre- and post-exposure NMR spectra .
Q. What spectroscopic techniques are critical for structural validation?
- NMR : ¹H and ¹³C NMR confirm methoxy group positioning and diazepine ring conformation (e.g., methoxy singlet at δ 3.8–4.0 ppm).
- FT-IR : C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) validate lactam and amine groups.
- High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (C₁₁H₁₄N₂O₂) .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve synthetic yield (>80%)?
- Solvent optimization : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to enhance cyclization efficiency.
- Catalyst screening : Test Brønsted acids (HCl, H₂SO₄) vs. Lewis acids (AlCl₃) for faster ring closure.
- Temperature control : Use microwave-assisted synthesis at 80–100°C to reduce reaction time from 12 hours to 2–3 hours .
Q. What in vitro assays are suitable for evaluating GABA-A receptor modulation?
- Radioligand binding assays : Use [³H]flumazenil to measure displacement potency (IC₅₀) in rat cortical membranes.
- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing α₁β₂γ₂ GABA-A receptors to assess chloride current potentiation.
- SAR studies : Compare with analogs (e.g., 7-chloro or 7-bromo derivatives) to correlate substituent effects with receptor affinity .
Q. How to resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
- Purity verification : Re-analyze batches via HPLC to rule out impurities (>99% purity required).
- Assay standardization : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and species-specific receptor subtypes.
- Orthogonal validation : Cross-check binding data with functional assays (e.g., electrophysiology) .
Q. What computational methods predict metabolic pathways and toxicity?
- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated demethylation).
- Molecular docking : Simulate binding to hepatic enzymes (e.g., UDP-glucuronosyltransferases) to identify potential toxic metabolites.
- In silico toxicity : Apply Derek Nexus to flag structural alerts (e.g., lactam ring instability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
